4-Bromo-5-chloro-2-methoxybenzoic acid
Description
Significance of Substituted Aromatic Carboxylic Acids in Chemical Synthesis
Substituted aromatic carboxylic acids are fundamental building blocks in the field of organic synthesis. numberanalytics.com Their utility stems from the presence of the carboxyl group (-COOH) attached to an aromatic ring, which can undergo a wide array of chemical transformations. numberanalytics.com These compounds serve as versatile precursors for the synthesis of more complex molecules, including esters, amides, and acid halides, which are pivotal in the production of pharmaceuticals, agrochemicals, and specialty materials. numberanalytics.com
The aromatic ring itself can be functionalized through electrophilic aromatic substitution reactions, allowing for the precise installation of various substituents. numberanalytics.combritannica.com The carboxyl group, being an electron-withdrawing group, deactivates the aromatic ring and directs incoming electrophiles to the meta-position. numberanalytics.combritannica.com This directing effect, combined with the influence of other substituents on the ring, allows chemists to control the regioselectivity of reactions and build intricate molecular architectures. numberanalytics.com The ability to introduce a range of functional groups onto the aromatic core makes these acids indispensable in the construction of structurally diverse compounds with specific, desired properties. numberanalytics.comresearchgate.net
Overview of Mono- and Poly-Halogenated Methoxybenzoic Acid Analogues
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and methoxy (B1213986) groups (-OCH3) into the structure of benzoic acid derivatives is a common and effective strategy in medicinal chemistry and materials science. researchgate.netresearchgate.net Halogens can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net For instance, the inclusion of fluorine or chlorine is a prevalent tactic in drug design to enhance binding affinity to biological targets and improve pharmacokinetic profiles. researchgate.netnih.gov
Research Scope and Focus on 4-Bromo-5-chloro-2-methoxybenzoic Acid
This article focuses specifically on the chemical compound This compound . It is a poly-halogenated and methoxylated derivative of benzoic acid with the chemical formula C₈H₅BrClO₃. As a distinct chemical entity, it serves as a specialized intermediate in organic synthesis. The unique arrangement of a bromine atom, a chlorine atom, and a methoxy group on the benzoic acid framework makes it a valuable building block for the development of new chemical entities, particularly in the pharmaceutical sector where it is used in the synthesis of therapeutic agents like SGLT2 inhibitors. The scope of this review is strictly limited to the scientific details of this compound, exploring its properties and applications as a synthetic intermediate.
Chemical Compound Data
The following table summarizes the key identifiers and properties for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 95383-17-8 |
| Molecular Formula | C₈H₅BrClO₃ |
| Molecular Weight | 279.48 g/mol |
| Appearance | Solid |
| Melting Point | 162-164 °C |
Comparison of Related Analogues
The properties of halogenated benzoic acids are highly dependent on the nature and position of their substituents. The following table compares this compound with structurally similar compounds.
| Compound Name | Structure | Key Differences from Target Compound |
| 5-Bromo-2-chlorobenzoic Acid | Br and Cl present, but lacks the methoxy group and has a different substitution pattern. | Exhibits higher acidity due to the absence of the electron-donating methoxy group. |
| 5-Bromo-4-chloro-2-hydroxybenzoic Acid | A hydroxy (-OH) group replaces the methoxy (-OCH₃) group at the 2-position. | The phenolic hydroxyl group enhances acidity and solubility in polar solvents compared to the methoxy analog. |
| 4-Bromo-2-fluoro-5-methoxybenzoic acid | Fluorine replaces chlorine at the 5-position. | Used as an intermediate for pharmaceuticals and has been studied as a selective inhibitor of cytochrome P450 enzymes. biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chloro-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKGNVYFZXDMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 4 Bromo 5 Chloro 2 Methoxybenzoic Acid
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis of 4-bromo-5-chloro-2-methoxybenzoic acid reveals several potential disconnection points, suggesting various starting materials and synthetic routes. A logical approach involves disconnecting the carboxyl group and the halogen substituents. This leads to the identification of precursors such as 2-methoxybenzoic acid, 5-chloro-2-methoxybenzoic acid, or other appropriately substituted benzene (B151609) derivatives. For instance, one retrosynthetic approach considers 2-amino-4-bromo-5-chlorobenzoic acid as a key intermediate, which can be derived from simpler starting materials. Another strategy involves the late-stage introduction of the bromo and chloro substituents onto a 2-methoxybenzoic acid scaffold.
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the required functional groups onto a pre-existing aromatic ring in a minimal number of steps.
Electrophilic Aromatic Substitution for Regioselective Halogenation (e.g., Bromination, Chlorination)
Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aromatic ring. msu.edu The methoxy (B1213986) and carboxylic acid groups on the benzene ring direct the position of incoming electrophiles. The methoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. When both are present, their combined directing effects must be considered to achieve the desired regioselectivity.
For the synthesis of this compound, a potential direct approach could involve the sequential halogenation of 2-methoxybenzoic acid. However, controlling the regioselectivity to obtain the desired 4-bromo-5-chloro substitution pattern can be challenging due to the directing effects of the existing substituents. For example, bromination of 5-chloro-2-methoxybenzoic acid using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst could potentially yield the target compound. rsc.org The reaction conditions, including the choice of solvent and temperature, would be crucial in maximizing the yield of the desired isomer.
A study on the decarboxylative bromination of aromatic carboxylic acids provides insight into the behavior of substituted benzoic acids under brominating conditions. For instance, the reaction of 5-chloro-2-methoxybenzoic acid with Bu4NBr3 resulted in the formation of 2-bromo-4-chloro-1-methoxybenzene, demonstrating a bromination and decarboxylation sequence. rsc.org
| Starting Material | Brominating Agent | Product | Yield |
| 5-chloro-2-methoxybenzoic acid | Bu4NBr3 | 2-bromo-4-chloro-1-methoxybenzene | 87% |
This table illustrates a related reaction involving a precursor to the target molecule, highlighting the potential for electrophilic bromination.
Functional Group Interconversions on Pre-Halogenated Aromatic Scaffolds
An alternative direct approach involves starting with an aromatic scaffold that already contains the desired halogen substitution pattern. Subsequent functional group interconversions can then be used to introduce the methoxy and carboxylic acid groups. For example, a starting material like 1,4-dibromo-2-chloro-5-methoxybenzene could potentially be converted to the target acid. This would involve a selective reaction, such as metal-halogen exchange followed by carboxylation, at one of the bromo positions.
Multi-Step Synthesis Strategies
Multi-step syntheses offer greater control over regioselectivity and are often employed when direct approaches are not feasible or result in low yields.
Transformations Involving Diazotization and Sandmeyer Reactions
The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.orgnih.gov This method is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution.
A plausible multi-step synthesis of this compound could start from an appropriately substituted aniline. For instance, a synthetic route could be designed starting from 2-amino-4-bromo-5-chlorobenzoic acid. Diazotization of the amino group with a reagent like sodium nitrite (B80452) in an acidic medium would generate the corresponding diazonium salt. Subsequent treatment of this diazonium salt with a copper(I) chloride catalyst in a Sandmeyer reaction would replace the diazonium group with a chlorine atom, yielding the target compound. thieme-connect.com
A similar strategy has been successfully employed in the industrial scale-up of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. thieme-connect.com In this process, an amino group was converted to a chloro group via a diazotization-Sandmeyer reaction sequence. thieme-connect.com The yield of such reactions can be highly dependent on the reaction conditions, including the diazotization agent, temperature, and the copper catalyst system used. thieme-connect.com
| Diazotization System | Yield of Sandmeyer Reaction |
| System 1 | 25-46% |
| Optimized System (1.3 equiv. NaNO2, 5°C) | 92% |
This table showcases the significant impact of reaction conditions on the yield of a Sandmeyer reaction in a related synthesis. thieme-connect.com
Aryl Organometallic Reactions Followed by Carboxylation (e.g., Lithiation/Grignard and CO₂ Capture)
Aryl organometallic reactions provide another versatile method for the synthesis of carboxylic acids. This approach typically involves the formation of an aryl lithium or Grignard reagent from an aryl halide, followed by quenching with carbon dioxide to introduce the carboxylic acid group.
For the synthesis of this compound, a potential route could involve the selective formation of an organometallic species from a precursor such as 1,4-dibromo-2-chloro-5-methoxybenzene. By carefully controlling the reaction conditions (e.g., using a specific organolithium reagent at low temperatures), it might be possible to achieve selective metal-halogen exchange at one of the bromine positions. The resulting aryllithium or Grignard reagent could then be reacted with solid carbon dioxide (dry ice) to afford the desired carboxylic acid after acidic workup. The success of this approach would depend on the relative reactivity of the two bromine atoms and the chloro substituent.
Nucleophilic Aromatic Substitution for Methoxy Group Introduction (e.g., from Halogenated Benzoates)
A critical step in the synthesis is the introduction of the methoxy group onto the aromatic ring, which can be accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. This type of reaction is feasible when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. In a potential pathway to this compound, a precursor such as a di-halogenated benzoate (B1203000) ester (e.g., a derivative of 2,5-dichloro-4-bromobenzoic acid) could serve as the substrate.
The SNAr mechanism involves the attack of a nucleophile, in this case, the methoxide (B1231860) ion (CH₃O⁻), on the carbon atom bearing a suitable leaving group (typically a halogen). quizlet.com The reaction proceeds through a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. quizlet.com For the substitution to occur, the aromatic ring must be activated by electron-withdrawing substituents (like a nitro group or a carboxyl group) positioned ortho or para to the leaving group, as these positions allow for effective delocalization and stabilization of the negative charge in the intermediate. quizlet.com
In a general representation, a halogenated benzoate ester reacts with a source of methoxide, such as sodium methoxide in methanol (B129727). The reaction temperature and pressure are critical parameters; for instance, a patented process for a similar methoxybenzoic acid involves reacting a halogenated precursor with sodium methylate in methanol at temperatures between 80-150°C and pressures of 0.18-1.4 MPa. google.com The choice of which halogen is substituted depends on its relative reactivity as a leaving group and the electronic environment of the ring.
Table 1: General Conditions for Nucleophilic Aromatic Substitution with Methoxide
| Parameter | Condition | Rationale |
| Nucleophile | Sodium Methoxide (NaOMe) | Strong nucleophile and source of the methoxy group. libretexts.org |
| Substrate | Halogenated benzoate with electron-withdrawing groups | The ring must be activated for nucleophilic attack. |
| Solvent | Methanol (MeOH), Dimethylformamide (DMF) | Polar aprotic solvents can facilitate the reaction. |
| Temperature | 80 - 150 °C | Elevated temperatures are often required to overcome the activation energy. google.com |
| Pressure | 0.18 - 1.4 MPa | May be required to maintain the solvent at the desired reaction temperature. google.com |
Oxidation of Aromatic Aldehyde or Methyl Group Precursors
The carboxylic acid functional group is commonly introduced by the oxidation of a precursor, such as an aromatic aldehyde or a methyl group attached to the benzene ring. This is a fundamental transformation in organic synthesis. wikipedia.org
Oxidation of a Methyl Group: A plausible precursor for the target molecule is 4-bromo-5-chloro-2-methoxytoluene. The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this transformation, typically performed in aqueous conditions under heat. masterorganicchemistry.com The reaction works efficiently as long as there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com Alternative, more environmentally friendly methods include catalytic oxidation using cobalt or manganese salts with oxygen as the oxidant, a process widely used in industrial preparations of benzoic acid from toluene (B28343). chemicalbook.comturito.com
Oxidation of an Aldehyde Group: Alternatively, if the precursor is 4-bromo-5-chloro-2-methoxybenzaldehyde, it can be readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can achieve this conversion with high yield. Phase transfer catalysis using permanganate has been shown to be a smooth and high-yielding method for the oxidation of substituted benzaldehydes. research-advances.orgresearchgate.net Other green methodologies involve using hydrogen peroxide with a catalyst like diphenyl diselenide, which can afford quantitative conversion to the carboxylic acid. mdpi.com
Table 2: Comparison of Oxidizing Agents for Benzoic Acid Synthesis
| Oxidizing Agent/System | Precursor | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Toluene derivative | Aqueous solution, heat | High yield, reliable masterorganicchemistry.com | Stoichiometric, generates MnO₂ waste |
| Catalytic Co/Mn salts + O₂ | Toluene derivative | 110-160°C, pressure google.com | Catalytic, uses air, cost-effective for industry chemicalbook.com | Requires specialized equipment (pressure reactor) |
| Hydrogen Peroxide (H₂O₂) + Catalyst | Aldehyde derivative | Room temperature, aqueous mdpi.com | "Green" oxidant, mild conditions | May require specific catalysts |
| Phase Transfer Catalysis (e.g., Q⁺MnO₄⁻) | Aldehyde derivative | Biphasic system (e.g., ethyl acetate/water) | High yields (>90%), mild conditions researchgate.net | Requires phase transfer catalyst |
Ester Hydrolysis for Carboxylic Acid Formation
In many multi-step syntheses, the carboxyl group is protected as an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with other reactions. The final step is the deprotection or hydrolysis of this ester to yield the desired carboxylic acid.
This transformation is typically achieved by saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-alcoholic solvent system. The reaction is usually heated to reflux to ensure completion. For instance, a procedure for a closely related compound, methyl 5-bromo-2-methoxy-4-methylbenzoate, involves refluxing with NaOH in an ethanol/water mixture for 30 minutes. chemicalbook.com
The mechanism involves the nucleophilic acyl substitution of the ester by the hydroxide ion. This results in the formation of a carboxylate salt (e.g., sodium 4-bromo-5-chloro-2-methoxybenzoate). In a subsequent step, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl), to a pH of around 2. chemicalbook.com This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation by filtration.
Optimization of Reaction Conditions and Catalytic Systems
Optimizing the synthesis of this compound requires careful control of reaction parameters and the selection of appropriate catalytic systems to maximize yield, purity, and efficiency.
For the oxidation of a toluene precursor, liquid-phase dioxygen oxidation catalyzed by a composite system containing cobalt and manganese salts with a bromide promoter is a highly efficient industrial method. The optimization involves tuning the temperature (110-160°C), pressure (atmospheric to 1.5 MPa), solvent system (e.g., a mix of an aromatic halocarbon and a lower fatty acid), and catalyst concentration to achieve complete conversion and high selectivity. google.com
In the case of C-H halogenation steps, which might be used to introduce the bromo or chloro substituents at an earlier stage, catalyst and ligand selection is crucial. Modern palladium-catalyzed C-H activation methods allow for direct halogenation of benzoic acids. The development of specific bifunctional bidentate pyridone ligands can enable these reactions to proceed under practical conditions using inexpensive halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) without the need for stoichiometric bases or oxidants. acs.org Optimization would focus on catalyst loading, reaction time, and temperature to achieve high regioselectivity and yield.
For nucleophilic aromatic substitution, optimization involves screening solvents and temperatures to find a balance between reaction rate and side-product formation. The choice of base (e.g., NaOMe vs. K₂CO₃) and its stoichiometry can also significantly impact the outcome.
Process Development and Scale-Up Considerations for Industrial Applications
Transitioning a synthetic route for this compound from the laboratory to an industrial scale introduces a distinct set of challenges that must be addressed for a safe, robust, and economically viable process. contractpharma.com
Route Scouting and Safety: The initial laboratory synthesis, often developed for small-scale proof-of-concept, may use reagents or procedures that are unsafe or impractical on a large scale. chemtek.co.in For example, reactions with significant exotherms must be carefully managed through controlled addition of reagents and efficient heat transfer, which is more challenging in large reactors. The process must be evaluated for potential hazards, and the synthetic route may need to be redesigned to avoid dangerous intermediates or reaction conditions.
Process Robustness and Impurity Control: An industrial process must be repeatable and consistently produce the final product with high purity. Each step must be optimized to minimize the formation of by-products, as their removal can add significant cost and complexity to the process. For example, in the synthesis of related halogenated benzoic acids, controlling the generation of isomeric impurities is a key challenge that can be addressed by selecting highly regioselective reactions or by adding inhibitors. google.com
Waste Management and Sustainability: Modern chemical manufacturing places a strong emphasis on green chemistry principles to minimize environmental impact. uk-cpi.com This includes selecting solvents that are less toxic and can be recycled, using catalytic rather than stoichiometric reagents to reduce waste, and designing processes with high atom economy. For example, replacing classical oxidants like KMnO₄ with catalytic systems using air/O₂ as the terminal oxidant significantly reduces inorganic waste streams. google.comuk-cpi.com A successful scale-up of the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid was achieved on a 70 kg batch scale, highlighting that with careful process development, complex multi-step syntheses can be made feasible for large-scale production. thieme-connect.com
Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of 4-Bromo-5-chloro-2-methoxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—a bromine atom at position 4, a chlorine atom at position 5, a methoxy group at position 2, and a carboxylic acid group at position 1—leaves two aromatic protons.
The proton at position 3 (H-3) would likely appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating methoxy group at the ortho position and the electron-withdrawing carboxylic acid group. The proton at position 6 (H-6) would also be expected to be a singlet due to the lack of an adjacent proton. Its chemical shift will be affected by the adjacent chlorine and the para-bromo substituent. The methoxy group protons (-OCH₃) will typically appear as a sharp singlet, further downfield than typical aliphatic methoxy groups due to the attachment to the aromatic ring. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
A detailed analysis of the coupling constants, where applicable, would provide further confirmation of the substitution pattern. However, for this particular molecule, the aromatic protons are isolated, and thus, no significant proton-proton coupling is anticipated between them.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | ~7.2-7.5 | s | N/A |
| H-6 | ~7.8-8.1 | s | N/A |
| -OCH₃ | ~3.9-4.1 | s | N/A |
| -COOH | >10 | br s | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and DEPT Experiments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the methoxy group, and one for the carboxylic acid group.
The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon bearing the carboxylic acid group (C-1) would be found at a characteristic downfield position. The carbon attached to the electron-donating methoxy group (C-2) would be shifted upfield relative to an unsubstituted benzene ring, while the carbons bonded to the electronegative halogens (C-4 and C-5) would be shifted downfield. The quaternary carbons (C-1, C-2, C-4, and C-5) can be distinguished from the protonated carbons (C-3 and C-6) using Distortionless Enhancement by Polarization Transfer (DEPT) experiments. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.
| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |
|---|---|---|---|
| C-1 | ~120-130 | Absent | Absent |
| C-2 | ~155-160 | Absent | Absent |
| C-3 | ~115-120 | Positive | Positive |
| C-4 | ~110-115 | Absent | Absent |
| C-5 | ~130-135 | Absent | Absent |
| C-6 | ~135-140 | Positive | Positive |
| -COOH | ~165-170 | Absent | Absent |
| -OCH₃ | ~55-60 | Positive | Absent |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
To unequivocally confirm the structural assignments, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, no significant cross-peaks would be expected in the aromatic region, confirming the isolated nature of H-3 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It would definitively link the ¹H signals of H-3 and H-6 to their corresponding ¹³C signals, as well as the methoxy protons to the methoxy carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Modes
The FTIR spectrum of this compound would display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid group would appear as a strong, sharp band around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the 1250-1200 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Methoxy (-OCH₃) | C-O stretch | 1200-1250 |
| Aryl Halide | C-Cl stretch | 700-800 |
| Aryl Halide | C-Br stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
The electronic absorption spectrum of this compound is primarily determined by the π → π* transitions of the benzene ring. Benzoic acid itself typically displays two main absorption bands: a strong primary band (B-band or E2-band) around 230 nm and a weaker secondary band (C-band or B-band) around 270-280 nm. researchgate.net The substituents on the aromatic ring—bromo, chloro, methoxy, and carboxyl groups—each influence the position (λmax) and intensity (molar absorptivity, ε) of these bands.
The methoxy group (-OCH3) is an auxochrome, an electron-donating group that, through its +M (mesomeric) effect, tends to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. nih.gov Conversely, the carboxyl group (-COOH), being an electron-withdrawing group, can also influence the electronic transitions. The halogen substituents (bromo and chloro) are electron-withdrawing via their inductive effect (-I) but can also exhibit a weak electron-donating mesomeric effect (+M) due to their lone pairs of electrons. The interplay of these electronic effects dictates the final absorption profile.
In the case of this compound, the cumulative effect of these substituents is expected to result in a bathochromic shift of both the B-band and C-band compared to unsubstituted benzoic acid. The presence of multiple substituents, particularly the electron-donating methoxy group, would likely increase the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted Absorption Band | Expected λmax (nm) | Associated Electronic Transition |
| B-band (E2-band) | 240 - 260 | π → π |
| C-band (B-band) | 280 - 300 | π → π |
Note: The exact λmax values can vary depending on the solvent used due to solvatochromic effects.
Crystallographic Analysis and Solid State Structural Investigations
Crystal Packing Architectures and Supramolecular Frameworks
No specific data is available in the scientific literature regarding the crystal packing and supramolecular framework of 4-Bromo-5-chloro-2-methoxybenzoic acid.
Comparison of Solid-State Conformations with Gas-Phase and Solution-Phase Structures
There is no available research comparing the solid-state, gas-phase, and solution-phase conformations of this compound.
Computational Chemistry and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and databases, it has been determined that specific computational and theoretical studies focused solely on this compound are not publicly available at this time. Research employing methods such as Density Functional Theory (DFT) or Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) modeling has not been published for this particular compound.
Consequently, it is not possible to provide detailed, scientifically accurate information for the requested sections and subsections, including:
Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Chloro 2 Methoxybenzoic Acid
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
While computational studies exist for structurally related compounds, such as other halogenated or methoxy-substituted benzoic acids, the strict requirement to focus exclusively on 4-Bromo-5-chloro-2-methoxybenzoic acid prevents the inclusion of that data in this article. The generation of a thorough and accurate report as per the provided outline is contingent on the availability of dedicated research on this specific molecule.
Prediction of Physicochemical Parameters (e.g., pKa values via DFT methods)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the physicochemical properties of molecules, including the acid dissociation constant (pKa) of this compound. The pKa value is a critical parameter that quantifies the acidity of a compound in a solution. Theoretical calculations allow for an in-depth understanding of how the specific arrangement of substituents on the benzoic acid ring influences its acidity.
The prediction of pKa values using DFT typically involves calculating the Gibbs free energy change (ΔG) for the dissociation of the carboxylic acid in a solvent, most commonly water. This is achieved by optimizing the geometries of both the protonated acid (HA) and its corresponding deprotonated conjugate base (A⁻) in a simulated aqueous environment. Solvation effects are crucial for accurate pKa prediction and are often incorporated using implicit solvation models like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (C-PCM). researchgate.nettorvergata.it
The pKa can then be calculated using the following thermodynamic cycle:
pKa = (ΔG*solv) / (2.303 RT)
where ΔG*solv is the standard Gibbs free energy of the dissociation reaction in solution, R is the ideal gas constant, and T is the temperature in Kelvin.
Studies on a variety of substituted benzoic acids have demonstrated strong correlations between computationally derived parameters and experimental pKa values. unamur.be The electronic effects of the substituents—bromo, chloro, and methoxy (B1213986) groups—on this compound are key determinants of its acidity. Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity, which stabilizes the resulting carboxylate anion through an inductive effect. This stabilization facilitates the release of the proton, thereby lowering the pKa value and increasing acidity. Conversely, the methoxy group at the ortho position can exert a dual influence: it is inductively electron-withdrawing but can also be electron-donating through resonance. The net effect on the electronic structure and, consequently, the pKa depends on the interplay of these factors.
Various DFT functionals and basis sets are employed for these calculations, with choices like B3LYP and CAM-B3LYP, often paired with basis sets such as 6-311G+(d,p), providing reliable results for substituted benzoic acids. torvergata.it For instance, research has shown that functionals like CAM-B3LYP can accurately predict the pKa values of bromo- and chloro-substituted benzoic acids. torvergata.it Quantum chemical parameters such as atomic charges on the carboxylic group and the energy difference between the acid and its conjugate base have shown excellent correlations with experimental pKa values. unamur.be
Below is a table illustrating typical calculated pKa values for related substituted benzoic acids using different DFT functionals, which demonstrates the methodology that would be applied to this compound.
| Compound | Experimental pKa | Calculated pKa (CAM-B3LYP) | Calculated pKa (B3PW91) |
| Benzoic Acid | 4.20 | 4.35 | 3.83 |
| 4-Bromobenzoic Acid | 3.96 | 4.00 | 3.27 |
| 2-Bromobenzoic Acid | 2.96 | 3.02 | 3.86 |
| 4-Chlorobenzoic Acid | 3.99 | 3.98 | 3.77 |
| 2-Chlorobenzoic Acid | 2.96 | 3.24 | 2.36 |
| 2-Methoxybenzoic Acid | 4.09 | 4.46 | 4.20 |
| Data adapted from a study on various benzoic acid derivatives, demonstrating the predictive power of DFT methods. torvergata.it |
Analysis of Non-Linear Optical (NLO) Properties based on Electronic Structure
The electronic structure of this compound is fundamental to its potential non-linear optical (NLO) properties. NLO materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. nih.gov Computational DFT methods are instrumental in predicting and analyzing the NLO response of molecules by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
The NLO response of an organic molecule is primarily governed by the extent of intramolecular charge transfer (ICT). In this compound, the benzoic acid core acts as a framework for donor-acceptor interactions. The carboxylic acid group, along with the halogen substituents (bromo and chloro), generally acts as an electron-accepting moiety, while the methoxy group can function as an electron donor. This arrangement can facilitate ICT upon excitation by an external electric field, leading to a significant NLO response.
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and the potential for ICT. A smaller energy gap generally corresponds to easier electronic transitions, which can enhance NLO properties. researchgate.netmdpi.com For this compound, the substituents would modulate the HOMO and LUMO energy levels, thereby tuning the energy gap and influencing the NLO response.
Computational studies on similar molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory to calculate these NLO parameters. researchgate.net The first-order hyperpolarizability (β) is the primary determinant of the second-order NLO response. A large β value is indicative of a promising NLO material.
The table below presents computed NLO-related properties for a structurally similar compound, illustrating the type of data generated in such theoretical investigations.
| Parameter | Calculated Value |
| Dipole Moment (μ) | Value in Debye |
| Mean Polarizability (α) | Value in esu |
| First-Order Hyperpolarizability (β) | Value in esu |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Energy Gap (ΔE) | Value in eV |
| This table represents a template of typical data obtained from DFT calculations for analyzing NLO properties. Specific values would be calculated for this compound. |
The presence of heavy atoms like bromine can also enhance NLO properties through the "heavy atom effect," which can influence spin-orbit coupling and intersystem crossing rates, although the primary NLO mechanism in such molecules is typically ICT. The combined electronic effects of the bromo, chloro, and methoxy substituents on the benzoic acid ring are expected to create a significant dipole moment and hyperpolarizability, making this compound a candidate for further investigation as an NLO material.
Chemical Reactivity and Derivatization Strategies of 4 Bromo 5 Chloro 2 Methoxybenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a primary site for derivatization, enabling the formation of esters, amides, and the reduction to alcohols or aldehydes.
Esterification Reactions (e.g., Methylation)
The conversion of 4-Bromo-5-chloro-2-methoxybenzoic acid to its corresponding esters is a fundamental transformation that can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) for methylation) in the presence of a strong acid catalyst, like sulfuric acid or gaseous hydrogen chloride. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
Alternatively, for substrates that may be sensitive to strong acids, the carboxylic acid can first be converted to a more reactive acyl chloride. This is often accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol to form the ester with high yield. This two-step process is generally faster and not reversible.
| Reaction Type | Reagents | Product Example (R = CH₃) | General Conditions |
|---|---|---|---|
| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl 4-bromo-5-chloro-2-methoxybenzoate | Refluxing in excess alcohol |
| Via Acyl Chloride | 1. Thionyl chloride (SOCl₂) 2. Methanol (CH₃OH) | Methyl 4-bromo-5-chloro-2-methoxybenzoate | Step 1 at room temp. or gentle heat; Step 2 with alcohol |
Amidation Reactions and Formation of Nitrogen-Containing Derivatives
The synthesis of amides from this compound is another key derivatization strategy, yielding compounds with significant potential in medicinal chemistry. This transformation requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by a primary or secondary amine.
Commonly, peptide coupling reagents are employed to achieve this under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form a highly reactive activated ester intermediate in situ. This intermediate is then readily attacked by an amine to form the corresponding amide bond, with the byproducts being easily removable. Another effective method involves the use of phosphonium-based reagents, which can be generated in situ from stable precursors like triphenylphosphine (B44618) and N-chlorophthalimide. These reagents activate the carboxylic acid, allowing for efficient conversion to amides at room temperature. researchgate.netlibretexts.org
| Amine Reactant | Coupling Reagent Example | Product Structure |
|---|---|---|
| Ammonia (NH₃) | HATU | 4-bromo-5-chloro-2-methoxybenzamide |
| Benzylamine (C₆H₅CH₂NH₂) | DCC | N-benzyl-4-bromo-5-chloro-2-methoxybenzamide |
| Piperidine (C₅H₁₁N) | PPh₃/N-chlorophthalimide | (4-bromo-5-chloro-2-methoxyphenyl)(piperidin-1-yl)methanone |
Reduction of the Carboxylic Acid Group to Aldehydes or Alcohols
The carboxylic acid moiety of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
The full reduction to the corresponding primary alcohol, (4-bromo-5-chloro-2-methoxyphenyl)methanol, is typically accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this transformation, effectively reducing carboxylic acids to alcohols. libretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that offers good selectivity for carboxylic acids. researchgate.net These reactions are typically performed in anhydrous ethereal solvents like THF or diethyl ether.
Selective reduction to the aldehyde, 4-bromo-5-chloro-2-methoxybenzaldehyde, is more challenging as aldehydes are themselves readily reduced to alcohols. acs.org This transformation often requires a two-step approach. First, the carboxylic acid is converted into a derivative such as an ester or an acyl chloride. This intermediate is then treated with a less reactive, sterically hindered reducing agent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for the partial reduction of esters to aldehydes. youtube.comncert.nic.in Alternatively, the Rosenmund reduction can be used to hydrogenate an acyl chloride to an aldehyde using a poisoned palladium catalyst. acs.org
| Target Product | Reagent(s) | General Conditions |
|---|---|---|
| (4-bromo-5-chloro-2-methoxyphenyl)methanol (Alcohol) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or diethyl ether, followed by aqueous workup |
| (4-bromo-5-chloro-2-methoxyphenyl)methanol (Alcohol) | Borane Tetrahydrofuran Complex (BH₃·THF) | Anhydrous THF, followed by hydrolysis |
| 4-bromo-5-chloro-2-methoxybenzaldehyde (Aldehyde) | 1. SOCl₂ (to form acyl chloride) 2. DIBAL-H or poisoned Pd/H₂ | Step 2 requires low temperature (e.g., -78 °C) for DIBAL-H |
Reactions at the Aromatic Ring
The halogen and methoxy (B1213986) substituents on the benzene (B151609) ring dictate its reactivity towards further substitution, primarily through electrophilic or nucleophilic aromatic substitution mechanisms.
Further Halogenation Reactions and Regioselectivity
The aromatic ring of this compound has one remaining hydrogen atom, at the C6 position, making it the sole site for further electrophilic aromatic substitution reactions like halogenation. The regioselectivity of such a reaction is determined by the combined directing effects of the existing substituents.
The substituents can be classified by their activating/deactivating and directing effects:
-OCH₃ (Methoxy): A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. organicchemistrytutor.com
-Br and -Cl (Halogens): Weakly deactivating groups that are ortho-, para-directing. organicchemistrytutor.comopenstax.org They withdraw electron density inductively but can donate it through resonance. openstax.org
-COOH (Carboxylic Acid): A moderately deactivating, meta-directing group that withdraws electron density from the ring. organicchemistrytutor.com
In this polysubstituted system, the powerful activating and ortho-directing effect of the methoxy group at C2 is the dominant influence. fiveable.me It strongly directs incoming electrophiles to the ortho position (C3, occupied) and the para position (C5, occupied). The only available ortho-position relative to the methoxy group is C3. However, the most activated available position on the ring is C6, which is ortho to the chloro group and meta to the bromo and carboxylic acid groups. The cumulative effect of the electron-donating methoxy group and the ortho-, para-directing halogens makes the C6 position the most nucleophilic and sterically accessible site for an incoming electrophile. Therefore, further halogenation (e.g., with Br₂/FeBr₃ or I₂/HNO₃) is expected to occur exclusively at the C6 position.
| Reaction | Reagent | Expected Product |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 4,6-Dibromo-5-chloro-2-methoxybenzoic acid |
| Iodination | I₂ / HNO₃ | 4-Bromo-5-chloro-6-iodo-2-methoxybenzoic acid |
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org
In this compound, the ring is substituted with two potential leaving groups, bromide at C4 and chloride at C5. However, the electronic setup is not ideal for a facile SNAr reaction. The primary electron-withdrawing group, the carboxylic acid at C2, is meta to both halogens, a position from which it cannot provide resonance stabilization to the Meisenheimer complex. byjus.com Furthermore, the methoxy group at C2 is electron-donating, which deactivates the ring toward nucleophilic attack.
Despite these unfavorable electronics, SNAr reactions may still be possible under forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., sodium methoxide (B1231860) or sodium amide). nih.govyoutube.com In terms of relative reactivity of the leaving groups in SNAr reactions, the rate is often dependent on the electronegativity of the halogen, with fluoride (B91410) being the most reactive and iodide the least. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is favored by a more polarized C-X bond. Therefore, the C-Cl bond at position 5 would be expected to be slightly more reactive towards nucleophilic attack than the C-Br bond at position 4, though any such reaction would likely require harsh conditions and may result in low yields.
| Nucleophile | Potential Leaving Group | Potential Product |
|---|---|---|
| Sodium Methoxide (NaOCH₃) | Chloride at C5 | 4-Bromo-2,5-dimethoxybenzoic acid |
| Sodium Amide (NaNH₂) | Chloride at C5 | 5-Amino-4-bromo-2-methoxybenzoic acid |
| Sodium Methoxide (NaOCH₃) | Bromide at C4 | 5-Chloro-2,4-dimethoxybenzoic acid |
Electrophilic Aromatic Substitution Pattern Analysis
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative electronic and steric effects of the four existing substituents. masterorganicchemistry.commsu.edu The benzene ring has two available positions for substitution: C3 and C6. An analysis of the directing effects of each substituent is required to predict the most likely site of reaction.
The substituents are:
Methoxy group (-OCH₃) at C2: This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director. It strongly directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.
Carboxylic acid group (-COOH) at C1: This is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It acts as a meta-director, directing incoming electrophiles to the C3 and C5 positions.
Bromo (-Br) at C4 and Chloro (-Cl) at C5 groups: Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of electron donation via resonance. bartleby.com The bromo group directs to C3 (ortho) and C1 (para). The chloro group directs to C6 (ortho) and C2 (para).
Directive Influence Summary:
| Substituent | Position | Electronic Effect | Directing Influence | Preferred Position(s) |
| -COOH | C1 | Deactivating | meta | C3, C5 |
| -OCH₃ | C2 | Activating | ortho, para | C3, C5 |
| -Br | C4 | Deactivating | ortho, para | C3, C1 |
| -Cl | C5 | Deactivating | ortho, para | C6, C2 |
The analysis reveals a strong convergence of directing effects toward the C3 position. The methoxy group, being the most powerful activating group on the ring, exerts the dominant influence and strongly favors substitution at its ortho position (C3). youtube.com This is further supported by the meta-directing effect of the carboxylic acid and the ortho-directing effect of the bromo group, both of which also favor the C3 position.
Substitution at the C6 position is electronically disfavored by the majority of the groups and is also subject to significant steric hindrance from the adjacent bulky chloro group at C5 and the carboxylic acid group at C1. Therefore, electrophilic aromatic substitution on this compound is predicted to occur almost exclusively at the C3 position.
Derivatization for Analytical and Diagnostic Purposes
For analytical applications, particularly those involving chromatography and mass spectrometry, the direct analysis of this compound can be challenging due to the high polarity of the carboxylic acid functional group. Chemical derivatization is a common strategy employed to modify the molecule's chemical properties, thereby improving its analytical characteristics. ddtjournal.com This process involves converting the carboxylic acid into a different functional group, most commonly an ester, to enhance detection sensitivity, improve separation efficiency, and ensure more reliable quantification. ddtjournal.com
Enhancing Ionization Efficiency for Mass Spectrometry-Based Detection
In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) using techniques like electrospray ionization (ESI), the efficiency of ion formation is critical for achieving high sensitivity. ddtjournal.com The carboxylic acid moiety of this compound can be derivatized to enhance its ionization efficiency.
The primary goals of derivatization for MS detection are:
Increased Surface Activity: Converting the polar carboxylic acid to a less polar derivative, such as an ester, can increase its propensity to migrate to the surface of the ESI droplets, leading to more efficient gas-phase ion formation. ddtjournal.com
Introduction of a Readily Ionizable Group: Derivatizing agents can be chosen to introduce a moiety that is easily protonated or charged, such as a tertiary amine, resulting in a significantly stronger signal in the mass spectrometer. ddtjournal.com
Improved Fragmentation: The derivative can be designed to produce specific, high-intensity product ions upon collision-induced dissociation (CID), which is essential for sensitive and selective detection using tandem mass spectrometry (MS/MS). ddtjournal.com
Common Derivatization Strategies for Carboxylic Acids for MS Analysis
| Derivatization Reaction | Reagent Type | Effect on Analyte |
| Esterification | Alcohols (e.g., methanol, butanol) with acid catalyst | Increases hydrophobicity, improves volatility. |
| Amidation | Amines with coupling agent | Introduces a basic site for enhanced protonation. |
| Reagent Tagging | Benzofurazan-based reagents | Adds a permanently charged or easily ionizable tag. ddtjournal.com |
Improving Chromatographic Separation and Retention Characteristics
In reverse-phase high-performance liquid chromatography (RP-HPLC), the polar carboxylic acid group can cause undesirable chromatographic behavior, such as poor peak shape (tailing) and insufficient retention on nonpolar stationary phases (like C18). Peak tailing often results from secondary interactions between the acidic proton and residual silanol (B1196071) groups on the silica-based column packing.
Derivatization addresses these issues by:
Reducing Polarity: Converting the carboxylic acid to a less polar ester increases the molecule's hydrophobicity. This leads to stronger interaction with the nonpolar stationary phase, resulting in increased retention times and better separation from other sample components.
Eliminating Acidic Protons: By replacing the acidic proton of the carboxyl group, derivatization minimizes the secondary interactions that cause peak tailing, leading to sharper, more symmetrical peaks and improved resolution.
A well-established technique involves the formation of p-bromophenacyl esters, which significantly improves the separation of various benzoic acid derivatives on silica (B1680970) gel.
Impact of Derivatization on Chromatographic Properties
| Property | Before Derivatization (as Carboxylic Acid) | After Derivatization (as Ester) |
| Polarity | High | Low to Moderate |
| Retention in RP-HPLC | Low | Increased |
| Peak Shape | Often shows tailing | Symmetrical |
| Resolution | May be poor | Generally improved |
Chemical Isotope Labeling Strategies
Chemical isotope labeling is a powerful technique used in quantitative analysis to create an ideal internal standard for mass spectrometry-based assays. This involves synthesizing a version of the analyte where one or more atoms are replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N, ¹⁸O).
For this compound, a straightforward labeling strategy would involve the derivatization step. Instead of using a standard reagent for esterification, an isotopically labeled version is used. For example, esterification with deuterated methanol (CD₃OD) under acidic conditions would yield the methyl-d₃ ester derivative.
This labeled molecule is chemically identical to the unlabeled derivative and will exhibit the same behavior during sample extraction, chromatographic separation, and ionization. However, it is distinguishable by its higher mass in the mass spectrometer. By adding a known amount of this stable isotope-labeled (SIL) internal standard to a sample, any variability or loss during sample workup and analysis can be precisely corrected for, leading to highly accurate and precise quantification of the target analyte.
Applications in Advanced Organic Synthesis
Utility as a Versatile Building Block in Complex Organic Molecule Construction
4-Bromo-5-chloro-2-methoxybenzoic acid is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of more complex organic molecules. The unique arrangement of its functional groups—a carboxylic acid, a methoxy (B1213986) group, and two different halogen atoms (bromo and chloro)—provides multiple reactive sites for a variety of chemical transformations. The presence of bromine and chlorine atoms allows for regioselective reactions, such as cross-coupling reactions, while the carboxylic acid and methoxy groups can be modified or used to direct the reactivity of the aromatic ring.
The strategic placement of these substituents makes the compound a useful intermediate for creating new chemical entities. For instance, related compounds like 5-bromo-2-chlorobenzoic acid are widely recognized as versatile intermediates in the synthesis of diverse organic molecules, highlighting the utility of this structural motif in constructing complex bioactive molecules. The reactivity of this compound enables its incorporation into larger, more intricate molecular architectures, which is a critical aspect of modern synthetic chemistry.
Role in the Synthesis of Specialty Chemicals and Agrochemical Precursors
The structural framework of this compound is relevant to the production of specialty chemicals and as a precursor to agrochemicals. A closely related isomer, 4-bromo-2-chloro-5-methoxybenzoic acid, is utilized in the manufacturing of specialty chemicals and various industrial intermediates. chemshuttle.com Furthermore, the broader class of chlorobenzoic acid derivatives is instrumental in the agricultural sector. For example, compounds like 4-chloro-2-methoxybenzoic acid and 5-bromo-2-chlorobenzoic acid are used in the synthesis of herbicides, insecticides, and fungicides for pest control and crop protection. chemimpex.com The specific substitution pattern of this compound makes it a candidate for developing new agrochemical agents, where precise molecular structures are often required to achieve desired biological activity and selectivity.
Intermediates in the Development of Therapeutically Relevant Scaffolds (e.g., SGLT2 Inhibitors and Other Drug Candidates)
One of the most significant applications of this compound and its derivatives is as a key intermediate in the synthesis of therapeutically important molecules, particularly Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes.
A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a crucial intermediate for a range of promising SGLT2 inhibitors that are in preclinical and clinical studies. thieme-connect.comresearchgate.net An industrial-scale synthesis for this key intermediate has been developed, starting from inexpensive materials like dimethyl terephthalate (B1205515) and proceeding through steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. thieme-connect.com Given that a carboxylic acid can be readily converted to its methyl ester, this compound is a direct and highly relevant precursor in these synthetic pathways. The bromoaryl moiety is considered an active fragment in the design of various potent SGLT2 inhibitor candidates. thieme-connect.com
The general utility of related structures is also well-documented. For example, 5-bromo-2-chlorobenzoic acid is a known precursor for novel antidiabetic SGLT2 inhibitors. google.com Additionally, related amino-substituted compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, serve as important intermediates for several gastrointestinal prokinetic agents. google.com This underscores the value of the substituted benzoic acid scaffold in medicinal chemistry for creating new therapeutic agents.
Synthesis of Polymeric Materials and Functionalized Surfaces
In the reviewed scientific literature, no specific applications of this compound in the synthesis of polymeric materials or for the creation of functionalized surfaces were identified. While some related compounds, such as 4-chloro-2-methoxybenzoic acid, have been explored for their potential in creating advanced materials like polymers and coatings with specific resistance properties, this application is not documented for the target compound class. chemimpex.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 95383-17-8 |
| Molecular Formula | C₈H₆BrClO₃ |
| Molecular Weight | 265.49 g/mol |
| Synonym | 5-Bromo-4-chloro-2-methoxybenzoic acid |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Bromo-2-chlorobenzoic acid |
| 4-Bromo-2-chloro-5-methoxybenzoic acid |
| 4-Chloro-2-methoxybenzoic acid |
| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid |
| Dimethyl terephthalate |
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Methodologies
The chemical industry is increasingly shifting towards sustainable manufacturing practices, driven by both regulatory pressures and a growing demand for environmentally responsible products. lucintel.com For intermediates like 4-Bromo-5-chloro-2-methoxybenzoic acid, future research will likely prioritize the development of "green" synthetic routes that are safer, more efficient, and generate less waste.
Key areas of focus will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. This involves moving away from stoichiometric reagents towards catalytic processes.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, processes are being developed that utilize less toxic brominating agents like N-bromosuccinimide (NBS) in place of elemental bromine. thieme-connect.comgoogle.com
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by exploring reactions that can be performed at ambient temperature and pressure.
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources rather than fossil fuels. A practical industrial process for a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was successfully developed using the cheap and readily available dimethyl terephthalate (B1205515) as a starting material, demonstrating a scalable and cost-effective approach that avoids harsh oxidative procedures. thieme-connect.comresearchgate.net
A hypothetical greener synthesis for this compound could be modeled after such processes, emphasizing cost-reduction and scalability. thieme-connect.comresearchgate.net
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is fundamental to modern, efficient chemical synthesis. Future work on this compound and related compounds will benefit from the exploration of novel catalytic systems to improve reaction outcomes.
Research in this area could involve:
Regioselectivity Control: The synthesis of halogenated benzoic acids often produces a mixture of isomers. For example, the bromination of 2-chlorobenzoic acid can yield unwanted byproducts. google.comepo.org A significant advancement involves the use of specific catalysts to inhibit the formation of these isomers, thereby increasing the purity and yield of the desired product. google.com Future research could identify novel catalysts that offer even greater control over the placement of the bromo and chloro substituents on the benzoic acid ring.
Transition Metal Catalysis: Copper salts are often used in reactions like the Sandmeyer reaction, a key step in the synthesis of related intermediates. thieme-connect.comresearchgate.net There is considerable scope for exploring other transition metal catalysts (e.g., based on palladium, rhodium, or ruthenium) that might offer higher yields, milder reaction conditions, or broader substrate scope for transformations involving the halogen substituents. researchgate.net
Biocatalysis: The use of enzymes as catalysts offers the potential for unparalleled selectivity under mild, aqueous conditions. Investigating enzymatic halogenation or other transformations could lead to highly sustainable and efficient synthetic routes.
| Research Focus | Potential Catalytic Approach | Desired Outcome |
| Improved Regioselectivity | Lewis acid or phase-transfer catalysts | Higher yield of this compound over other isomers. |
| C-H Activation | Palladium or Rhodium complexes | Direct, late-stage functionalization of the aromatic ring, reducing step count. |
| Cross-Coupling Reactions | Nickel or Iron-based catalysts | Lower-cost and less toxic alternatives to palladium for derivative synthesis. |
| Asymmetric Synthesis | Chiral catalysts | Production of enantiomerically pure derivatives for biological applications. |
Integration of Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and development. Applying these methods to this compound can offer valuable insights.
Future computational studies could include:
Reaction Mechanism and Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways to understand mechanisms and predict the regioselectivity of electrophilic aromatic substitution, helping to optimize synthetic conditions.
Molecular Docking and Drug Design: If this compound is used as a scaffold for developing biologically active molecules, computational docking can predict how its derivatives might bind to specific biological targets like enzymes or receptors. This approach has been successfully used to model the interaction of derivatives of the related 4-amino-5-chloro-2-methoxybenzoic acid with 5-HT4 receptors. nih.gov
Prediction of Physicochemical Properties: Computational models can estimate properties such as solubility, pKa, and electronic structure, which are crucial for designing derivatives with tailored characteristics for applications in materials science or medicinal chemistry. Molecular modeling has been employed to analyze the minimum energy conformers of related compounds, providing insights into their three-dimensional structure. nih.gov
Design and Synthesis of New Derivatives with Tailored Chemical and Electronic Properties
This compound is an excellent starting point for the synthesis of a wide array of new chemical entities. The carboxylic acid group and the halogen atoms serve as versatile functional handles for modification.
Future synthetic efforts could focus on:
Pharmaceutical Intermediates: Halogenated benzoic acids are critical building blocks for pharmaceuticals. For example, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for a class of SGLT2 inhibitors used in diabetes therapy. thieme-connect.comresearchgate.net Similarly, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated as potent agents acting on 5-HT4 receptors. nih.gov Research could explore derivatives of this compound for similar or novel therapeutic applications.
Functional Materials: The electronic properties imparted by the methoxy (B1213986) and halogen substituents make this scaffold interesting for materials science. Derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Agrochemicals: The substitution pattern is common in various herbicides and pesticides. New derivatives could be synthesized and screened for potential agrochemical activity.
Cross-Coupling Reactions: The bromo and chloro substituents can be selectively functionalized using modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of complex molecules.
Investigation of Supramolecular Assembly and Self-Organization Phenomena
Supramolecular chemistry, the study of non-covalent interactions, is a burgeoning field with applications in crystal engineering, materials science, and nanotechnology. The structure of this compound is ideally suited for such investigations.
Key research directions include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable dimers or extended chains, which are fundamental synthons in crystal engineering.
Halogen Bonding: Both bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or oxygen. The interplay between hydrogen and halogen bonds can be used to construct complex and predictable multi-component supramolecular architectures. nih.gov
Co-crystal Formation: Researchers can systematically combine this compound with complementary molecules (co-formers) to create co-crystals with novel physical properties, such as altered solubility or melting points. Studies have shown that bromo-substituted benzoic acids can react with pyridine-containing molecules to reliably form extended 1-D and 2-D networks through a combination of these non-covalent interactions. nih.gov The deliberate combination of different intermolecular forces is a central challenge and opportunity within this field. nih.gov
By exploring these phenomena, scientists can aim to control the solid-state structure of materials based on this compound, leading to the rational design of crystals with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
